molecular formula C6H5NS2 B072171 2-Methylthieno[2,3-d]thiazole CAS No. 61612-02-0

2-Methylthieno[2,3-d]thiazole

Cat. No. B072171
CAS RN: 61612-02-0
M. Wt: 155.2 g/mol
InChI Key: LYRYMIMXAYOASW-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound with the molecular formula C6H5NS2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 2-Methylthieno[2,3-d]thiazole involves heating 2-acetamido-3-hydroxythieno[3,2-b]thiophene with phosphorus pentasulfide . This process results in the formation of a new heterocyclic base .


Molecular Structure Analysis

The molecular structure of 2-Methylthieno[2,3-d]thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This structure is similar to that of thiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Methylthieno[2,3-d]thiazole, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties, making them useful in the fight against harmful microorganisms .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal properties, which could be useful in treating fungal infections .

Antiviral Activity

Compounds related to the thiazole ring have been found to act as antiviral drug molecules . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This makes them potential candidates for the development of new cancer treatments .

Synthesis of New Compounds

2-Methylthieno[2,3-d]thiazole can be used as a base for synthesizing new heterocyclic compounds . These new compounds could potentially have a wide range of applications in various fields of scientific research .

Safety and Hazards

2-Methylthieno[2,3-d]thiazole should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

2-methylthieno[2,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYMIMXAYOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432165
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthieno[2,3-d]thiazole

CAS RN

61612-02-0
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of exploring different synthesis routes for 2-Methylthieno[2,3-d]thiazole?

A1: The synthesis of heterocyclic compounds like 2-Methylthieno[2,3-d]thiazole often involves multiple steps and can be influenced by the starting materials and reaction conditions. [, ] Exploring different synthesis routes allows researchers to identify the most efficient and cost-effective methods for producing this compound. This is particularly important for potential scale-up and commercial applications. [, ]

Q2: The research mentions that typical methods used for benzisothiazoles were not always applicable to the thiophene series. Why might this be the case, and what does this suggest for future research?

A2: The reactivity of a molecule is influenced by the electronic properties and steric hindrance imposed by its constituent atoms and functional groups. While thiophene and benzene are both aromatic rings, the presence of the sulfur atom in thiophene can alter its reactivity compared to benzene. [] This difference might explain why established benzisothiazole synthesis methods do not directly translate to the thiophene series. [] Future research could explore the specific electronic and steric factors influencing these reactions to develop more tailored synthesis strategies for thienothiazoles.

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